
N-(2-furylmethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3,4-dimethylbenzamide (Furmethide) is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the binding of the compound to specific DNA sequences. This binding may interfere with the binding of proteins to DNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and has been found to have antioxidant properties. In addition, N-(2-furylmethyl)-3,4-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-3,4-dimethylbenzamide in lab experiments is its specificity for certain DNA sequences. This makes it a useful tool for studying DNA-protein interactions. However, one limitation of using N-(2-furylmethyl)-3,4-dimethylbenzamide is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide.
Orientations Futures
Future research on N-(2-furylmethyl)-3,4-dimethylbenzamide could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, further studies could be done to determine the optimal dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide. Finally, research could be done to develop new derivatives of N-(2-furylmethyl)-3,4-dimethylbenzamide with improved properties for scientific research and potential therapeutic use.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-furanmethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-furylmethyl)-3,4-dimethylbenzamide. This synthesis method has been successfully used in several studies to produce high-quality N-(2-furylmethyl)-3,4-dimethylbenzamide for research purposes.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. One of its primary uses is as a chemical probe for studying the binding of proteins to DNA. It has been shown to selectively bind to specific DNA sequences, making it a useful tool for studying DNA-protein interactions.
In addition to its use as a chemical probe, N-(2-furylmethyl)-3,4-dimethylbenzamide has also been studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its potential as a therapeutic agent in vivo.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXQBTZYFRJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

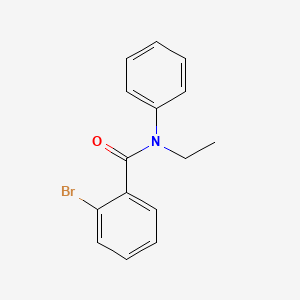
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
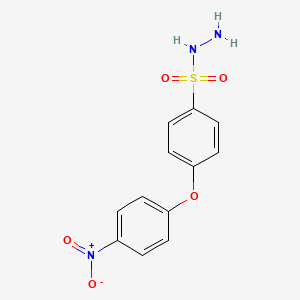
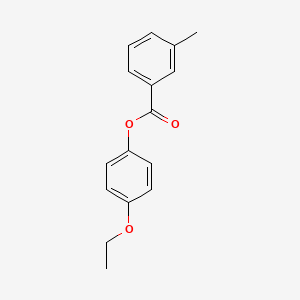
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)
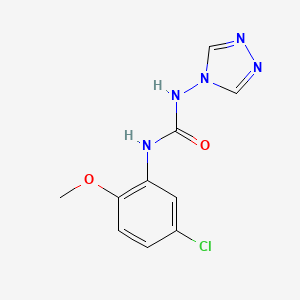
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
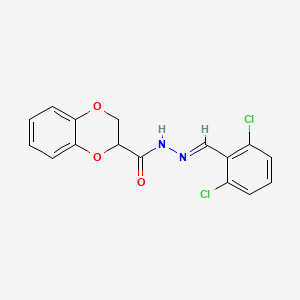
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
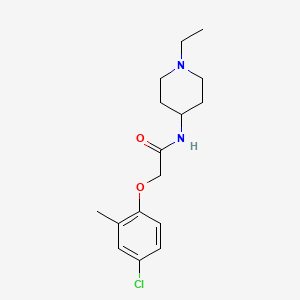
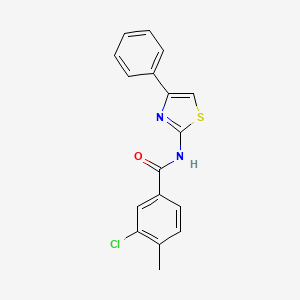
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)